![molecular formula C6H12N4S B12120794 6,7,9,10-Tetraazaspiro[4.5]decane-8-thione CAS No. 18801-60-0](/img/structure/B12120794.png)
6,7,9,10-Tetraazaspiro[4.5]decane-8-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6,7,9,10-Tétraazaspiro[4.5]décane-8-thione est un composé hétérocyclique caractérisé par une structure spiro, où un seul atome de carbone est partagé entre deux cycles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 6,7,9,10-Tétraazaspiro[4.5]décane-8-thione implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante comprend la réaction d'un dérivé de diaminocyclohexane avec du disulfure de carbone, suivie d'une cyclisation pour former la structure spiro. Les conditions de réaction nécessitent souvent un solvant tel que l'éthanol et un catalyseur pour faciliter le processus de cyclisation.
Méthodes de production industrielle : Dans un contexte industriel, la production de 6,7,9,10-Tétraazaspiro[4.5]décane-8-thione peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont combinés dans des conditions optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour s'assurer que le produit final répond aux spécifications requises.
Types de réactions :
Oxydation : Ce composé peut subir des réactions d'oxydation, impliquant généralement des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium, entraînant la conversion du groupe thione en thiol.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des atomes d'azote, où des réactifs tels que les halogénoalcanes peuvent introduire divers substituants.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement dans des solvants aqueux ou organiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; souvent dans des conditions anhydres.
Substitution : Halogénoalcanes, chlorures d'acyle ; généralement en présence d'une base comme la triéthylamine.
Principaux produits :
Oxydation : Sulfoxydes, sulfones.
Réduction : Thiols.
Substitution : Dérivés N-alkylés ou N-acylés.
4. Applications de recherche scientifique
Le 6,7,9,10-Tétraazaspiro[4.5]décane-8-thione a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel d'inhibiteur enzymatique en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés antimicrobiennes et anticancéreuses, car il peut interférer avec les processus cellulaires dans les agents pathogènes et les cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme par lequel le 6,7,9,10-Tétraazaspiro[4.5]décane-8-thione exerce ses effets implique souvent l'interaction avec des sites nucléophiles sur les enzymes ou d'autres protéines. L'atome de soufre dans le groupe thione peut former des liaisons covalentes avec les résidus de cystéine, conduisant à l'inhibition de l'activité enzymatique. De plus, les atomes d'azote peuvent participer à des liaisons hydrogène et à des interactions électrostatiques, influençant davantage l'activité biologique du composé.
Composés similaires :
6,7,9,10-Tétraazaspiro[4.5]décane-8-one : Structure similaire mais avec un groupe carbonyle au lieu d'un thione.
6,7,9,10-Tétraazaspiro[4.5]décane-8-sulfone : Contient un groupe sulfone, conduisant à une réactivité et des propriétés différentes.
Unicité : Le 6,7,9,10-Tétraazaspiro[4.5]décane-8-thione est unique en raison de son groupe thione, qui confère une réactivité chimique distincte par rapport à ses analogues. Cela le rend particulièrement précieux dans les applications nécessitant des interactions spécifiques avec des groupes fonctionnels contenant du soufre.
Cet aperçu complet met en évidence l'importance du 6,7,9,10-Tétraazaspiro[4.5]décane-8-thione dans divers domaines scientifiques, en soulignant ses propriétés uniques et ses applications potentielles.
Applications De Recherche Scientifique
6,7,9,10-Tetraazaspiro[4.5]decane-8-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, as it can interfere with cellular processes in pathogens and cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 6,7,9,10-Tetraazaspiro[4.5]decane-8-thione exerts its effects often involves the interaction with nucleophilic sites on enzymes or other proteins. The sulfur atom in the thione group can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. Additionally, the nitrogen atoms can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
6,7,9,10-Tetraazaspiro[4.5]decane-8-one: Similar structure but with a carbonyl group instead of a thione.
6,7,9,10-Tetraazaspiro[4.5]decane-8-sulfone: Contains a sulfone group, leading to different reactivity and properties.
Uniqueness: 6,7,9,10-Tetraazaspiro[4.5]decane-8-thione is unique due to its thione group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with sulfur-containing functional groups.
This comprehensive overview highlights the significance of 6,7,9,10-Tetraazaspiro[45]decane-8-thione in various scientific domains, emphasizing its unique properties and potential applications
Propriétés
Numéro CAS |
18801-60-0 |
|---|---|
Formule moléculaire |
C6H12N4S |
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
6,7,9,10-tetrazaspiro[4.5]decane-8-thione |
InChI |
InChI=1S/C6H12N4S/c11-5-7-9-6(10-8-5)3-1-2-4-6/h9-10H,1-4H2,(H2,7,8,11) |
Clé InChI |
CDFJTGQOHRLKRN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)NNC(=S)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


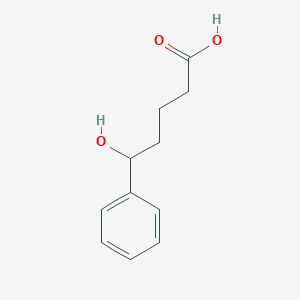
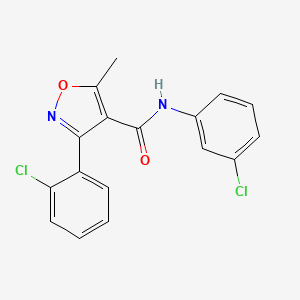

![5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)

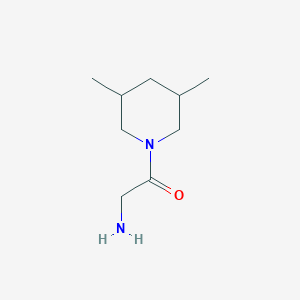
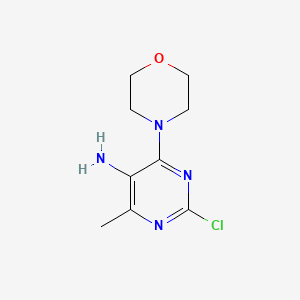
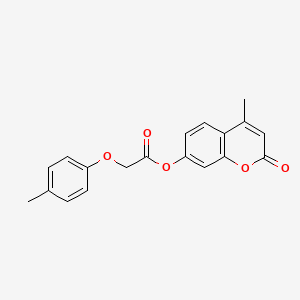
![6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120755.png)

![2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120765.png)
![1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone](/img/structure/B12120775.png)

![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B12120789.png)
